Ethyl bromofluoroacetate

Descripción

Historical Context of Fluorine Incorporation in Bioactive Molecules

The journey of fluorine into the realm of organic and medicinal chemistry began in the late 19th century. The Belgian chemist Frédéric Swarts is credited with pioneering aliphatic fluorine chemistry, developing methods to create polyhalogen compounds containing fluorine. His work laid the foundation for future applications, including the development of chlorofluorocarbons (CFCs) as refrigerants. The introduction of fluorine onto an aromatic nucleus had an earlier, though less dramatic, start. A significant breakthrough came in 1927 with the Balz-Schiemann reaction, which provided a practical method for preparing fluoroaromatic compounds from aryldiazonium tetrafluoroborate (B81430) salts and has remained a cornerstone of fluoroaromatic synthesis for over 80 years.

The mid-20th century marked a pivotal moment for fluorine in medicinal chemistry. The first significant therapeutic applications emerged in the 1950s, particularly in the field of steroids. nih.govdntb.gov.ua Researchers Fried and Sabo pioneered the synthesis of 9α-fluorosteroids, which exhibited dramatically enhanced anti-inflammatory activity compared to their non-fluorinated parent compounds like cortisol. nih.gov This discovery opened the floodgates, and the incorporation of one or two fluorine atoms into steroid nuclei became a valuable strategy for developing potent adrenocortical and progestational agents. nih.gov Following these early successes, the use of fluorine in drug design expanded to include anesthetics, anticancer agents, antivirals, and central nervous system medications, solidifying its role as a crucial element in modern medical science. nih.gov

Significance of Fluorine in Pharmaceutical and Agrochemical Development

The strategic incorporation of fluorine atoms into molecular structures is a widely used strategy in the development of pharmaceuticals and agrochemicals due to the unique properties fluorine imparts. researchgate.netnih.govresearchgate.net Fluorine is the most electronegative element, yet it is small in size, comparable to a hydrogen atom. This combination allows it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group, profoundly influencing a molecule's physicochemical and biological properties.

In pharmaceuticals , adding fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (like Cytochrome P450), increasing the drug's half-life and duration of action. nih.govresearchgate.net

Increased Bioavailability: Fluorine's high lipophilicity can improve a drug's ability to cross cell membranes, leading to better absorption. researchgate.netnih.gov The introduction of fluorine can also modulate the pKa (acidity constant) of nearby functional groups, which can be crucial for a drug's solubility and ability to reach its target. nih.gov

Improved Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, leading to more favorable interactions (e.g., electrostatic or dipole interactions) with its biological target, such as a protein receptor or enzyme. researchgate.net This can result in higher potency and selectivity. arborpharmchem.com

Today, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chemimpex.com

In agrochemicals , such as herbicides, insecticides, and fungicides, fluorine substitution offers similar advantages. It can enhance the molecule's stability in the environment and its efficacy at the target site. researchgate.netchemimpex.com Fluorination can block metabolic deactivation pathways in pests or plants, leading to more potent and persistent agents. chemimpex.com The agrochemical industry has seen a significant rise in the use of fluorinated compounds, with some estimates suggesting that over half of newly approved pesticides contain fluorine. researchgate.net The most common fluorine-containing groups in agrochemicals are aromatic fluorine (Ar-F) and aromatic trifluoromethyl (Ar-CF3) groups. chemimpex.com

Role of Monofluorinated and Difluorinated Building Blocks in Synthesis

The direct introduction of fluorine into complex organic molecules can be challenging, often requiring harsh reagents or specialized conditions. To circumvent these difficulties, a "building block" strategy has become a cornerstone of modern organofluorine chemistry. koreascience.krlookchem.comrsc.org This approach involves the use of small, pre-fluorinated molecules—or synthons—that can be incorporated into larger structures through standard organic reactions. rsc.org This method avoids the direct handling of aggressive fluorinating agents late in a synthetic sequence and allows for the precise installation of fluorine atoms. rsc.org

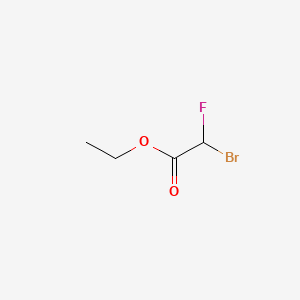

Monofluorinated building blocks are organic compounds containing a single fluorine atom. lookchem.com These synthons are crucial for creating molecules where the subtle electronic effects of one fluorine atom are desired. Examples include fluoroacetic acid derivatives, which are used to construct α-fluoro-carbonyl compounds. koreascience.krlookchem.com Ethyl bromofluoroacetate is a prime example of such a building block, enabling the introduction of the monofluoromethyl group into various molecular scaffolds. chemimpex.comthermofisher.kr

Difluorinated building blocks contain a CF2 group and are used to introduce the gem-difluoro motif, which is a common feature in many bioactive molecules. thermofisher.kr This group can act as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxylated carbon, but with altered electronic properties and steric demands. Difluorinated synthons, such as ethyl bromodifluoroacetate and gem-difluorinated cyclopropanes, serve as versatile reagents for creating difluoromethylene-containing structures. researchgate.netrsc.org The use of these building blocks has facilitated the synthesis of complex targets, including difluorinated amino acids and heterocycles. researchgate.net

The building block approach provides a practical and efficient toolkit for chemists to access a wide array of fluorinated compounds with high precision and control. alaska.edunih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905152 | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-55-8, 10-35-5 | |

| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactivity of Ethyl Bromofluoroacetate

Common Synthetic Routes

The synthesis of this compound can be achieved through several methods. One common approach involves the halogen exchange of related dihaloacetic esters. Another practical method involves the acylation of an ylide generated from a precursor like ethyl bromoacetate. For instance, a procedure has been developed where this compound is reacted with tributylphosphine (B147548) to form an ylid, which is then acylated using ethyl chloroformate to produce diethyl 2-fluoromalonate, demonstrating a key reaction of the starting material. worktribe.com

Direct Fluorination of α-Arylcarbonyl Derivatives

Key Chemical Reactions (e.g., Reformatsky, alkylation)

The reactivity of this compound is dominated by the presence of the two different halogen atoms and the adjacent ester group. It participates in a variety of important transformations.

Reformatsky Reaction: This is one of the most significant reactions involving this compound. In the presence of activated zinc, it forms a zinc enolate which then reacts with carbonyl compounds (aldehydes and ketones) to produce α-fluoro-β-hydroxy esters. nih.govacs.org These products are valuable intermediates for the synthesis of more complex molecules, including fluorinated amino acids and other bioactive compounds. alaska.eduthieme-connect.com The reaction typically produces a mixture of diastereomers, which can sometimes be separated by chromatography or crystallization. nih.govacs.org The use of catalytic amounts of cerium(III) chloride has been shown to improve yields and simplify the reaction procedure. researchgate.netnih.gov

Alkylation and Cross-Coupling Reactions: this compound can act as a monofluoromethylating agent in various alkylation and cross-coupling reactions.

Palladium-catalyzed Cross-Coupling: It can be coupled with aryl iodides under palladium catalysis to form C(sp²)–CHF bonds, constructing α-aryl-α-fluoroesters. acs.orgnih.gov

Copper-catalyzed Cross-Coupling: A copper-catalyzed cross-coupling with aryl boronic acids has been developed as a key step in a three-component assembly for the radiosynthesis of ¹⁸F-difluoromethylarenes. rsc.orgrsc.org

Visible Light-Mediated Reactions: It can be activated by visible light photoredox catalysis to react with heteroarenes like benzofurans and benzothiophenes, providing a mild method for synthesizing α-fluoro-α-heteroarylesters. rsc.orgrsc.org It also couples with indoles and anilines under these conditions. nih.gov

Cobalt-catalyzed Addition: A cobalt-catalyzed oxidative addition of this compound to alkynes has been reported, yielding ethyl bromomonofluoroallyl acetates. researchgate.net

Stereoselective Applications

Diastereoselective Reactions

Many reactions involving this compound generate new stereocenters, and controlling the relative stereochemistry (diastereoselectivity) is crucial.

In Reformatsky reactions , the addition of the zinc enolate of this compound to a chiral aldehyde or ketone can proceed with a degree of diastereoselectivity, influenced by the existing stereocenter in the substrate.

A highly diastereoselective synthesis of functionalized monofluorinated cyclopropanes has been achieved through a Michael Initiated Ring Closure (MIRC) reaction. nih.gov This process involves the addition of a quaternary ammonium (B1175870) salt derived from this compound to electron-deficient alkenes, followed by cyclization, to give the cyclopropane (B1198618) products with remarkable diastereoselectivity. nih.gov

1H NMR Analysis

Enantioselective Transformations

Controlling the absolute stereochemistry (enantioselectivity) allows for the synthesis of a single enantiomer of a chiral molecule.

Chemoenzymatic Synthesis: A powerful approach combines chemical synthesis with enzymatic resolution. For example, α-fluoro-β-keto esters, synthesized from the Reformatsky reaction of this compound followed by oxidation, can be stereoselectively reduced using ketoreductase (KRED) enzymes. alaska.edu Through a dynamic reductive kinetic resolution (DYRKR) process, specific enzymes can produce either the syn or anti diastereomers of α-fluoro-β-hydroxy esters with high enantiomeric excess. alaska.edu These optically pure products are valuable intermediates for synthesizing medicinally relevant compounds like fluorinated amino acids. alaska.edu

Chiral Auxiliaries: While less specifically detailed for this compound in the provided context, asymmetric synthesis often employs chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome of a reaction, a strategy that is broadly applicable in fluorinated compound synthesis.

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical studies have been instrumental in understanding how ethyl bromofluoroacetate participates in various chemical transformations, particularly those involving photocatalysis and the formation of radical species. researchgate.netrsc.org Computational models help to clarify the nature of catalytically active species and the energetic feasibility of proposed mechanistic steps. researchgate.net

Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactions of this compound. It has been employed to explore reaction pathways, transition states, and the origins of stereoselectivity. researchgate.netrsc.org For instance, in photocatalyzed stereoselective monofluoroalkylation reactions, DFT calculations using methods like B3LYP-D3 with a Def2-SVP basis set have been performed to understand the mechanism of halogen-atom transfer. rsc.org

These computational approaches are not limited to photocatalysis. The mechanisms of metal-mediated reactions, such as the zinc-mediated synthesis of fluorinated β-lactams, have also been rationalized using DFT. mdpi.com In such cases, calculations can support hypotheses regarding the formation of key intermediates, like zinc enolates, and explain the observed diastereoselectivity by comparing the energies of different transition state structures. mdpi.com Studies on related fluorinated esters have successfully used DFT to predict stereoselectivity by analyzing and sampling the transition states. orcid.org For example, in the synthesis of 3-fluoro-azetidine-2-ones from this compound, an exclusive trans stereochemistry is observed, a phenomenon that can be explained through computational modeling of the reaction's energy landscape. researchgate.net

| Reaction Type | Computational Method | Key Findings from Computational Studies | Source |

|---|---|---|---|

| Photocatalyzed Monofluoroalkylation | DFT (B3LYP-D3/Def2-SVP) | Elucidation of the halogen-atom transfer mechanism and reaction free-energy profile. | rsc.org |

| Reformatsky Reaction (related compounds) | DFT | Supported the formation of specific (Z)-zinc enolate intermediates to explain stereoselectivity. | nih.gov |

| Synthesis of 3-Fluoro-azetidin-2-ones | - | Computational models can explain the observed exclusive trans stereochemistry. | researchgate.net |

| Radical Cyclization | - | Viability of this compound as a C1 synthon is supported by computational analysis of radical pathways. | researchgate.net |

A significant aspect of this compound's reactivity is its ability to serve as a precursor to the α-fluoro-α-ethoxycarbonylmethyl radical. The generation of this carbon-centered radical via reductive dehalogenation is a key step in many of its synthetic applications. nih.govresearchgate.net DFT calculations have been crucial in quantifying the energetics of this process. Specifically, the homolytic cleavage of the carbon-bromine bond has been studied computationally. rsc.org The bond dissociation energy (BDE) is a critical parameter that indicates the energy required to form the radical and is a key predictor of reactivity. rsc.orgresearchgate.netscirp.orgcanada.cawikipedia.org

Computational studies have provided specific values for the energetics of this bond cleavage, confirming the accessibility of the radical intermediate under various reaction conditions, such as those employed in visible-light-mediated photoredox catalysis. rsc.org

| Parameter | Computational Method | Calculated Value (kcal/mol) | Source |

|---|---|---|---|

| Bond Dissociation Energy (BDE) of C-Br Bond | DFT (B3LYP-D3/Def2-SVP) | 56.1 | rsc.org |

| Bond Dissociation Free Energy (BDFE) of C-Br Bond | DFT (B3LYP-D3/Def2-SVP) | 54.4 | rsc.org |

DFT Studies on Reaction Pathways and Selectivity

Prediction of Reactivity and Selectivity

Computational chemistry allows for the a priori prediction of chemical reactivity and selectivity, guiding experimental design. For this compound, factors like redox potentials and bond dissociation energies, which can be calculated, govern the outcomes of photoredox and radical reactions. rsc.org The calculated BDE of the C-Br bond, for instance, directly informs the feasibility of radical generation under specific energetic conditions (e.g., photocatalysis). rsc.org

Furthermore, the stereochemical outcome of reactions can be predicted by calculating the energy barriers for different reaction pathways leading to various stereoisomers. orcid.org As seen in the synthesis of β-lactams, where this compound yields exclusively the trans product, computational analysis of the transition states can reveal a lower energy pathway for the formation of one isomer over the other, thus explaining the high selectivity. researchgate.net DFT calculations can also be combined with data analysis approaches to investigate the relationship between noncovalent interactions within a catalyst system and the resulting selectivity. nih.gov

Conformational Analysis and Molecular Dynamics (related to fluorinated compounds)

While specific MD simulations for this compound are not widely reported, studies on the closely related ethyl fluoroacetate (B1212596) provide valuable insights. ukm.my Using DFT and complete basis set (CBS) methods, researchers have investigated the effect of different conformers on the energetics of its neutral hydrolysis. ukm.my These studies confirm that a span of activation energies exists depending on the starting conformer, highlighting the importance of considering molecular flexibility in mechanistic studies. ukm.myresearchgate.net Such analyses demonstrate the importance of including polarization and diffuse functions in the basis sets to obtain accurate geometries and energies for fluorinated esters. ukm.my

| Analyzed Compound | Computational Method | Key Findings | Source |

|---|---|---|---|

| Ethyl Fluoroacetate (analog) | DFT / CBS | Confirmed the existence of an activation energy span based on the starting conformer, implying a significant conformational effect on reactivity. | ukm.my |

| General Fluorinated Compounds | Molecular Dynamics (MD) | MD simulations are used to explore conformational space, identify probable structures, and understand dynamic behavior in solution. | ufl.edu |

Building Block in Organic Synthesis

This compound serves as a crucial building block for the synthesis of a wide array of fluorinated organic compounds. chemimpex.com The presence of the fluorine atom can significantly alter the biological activity and stability of target molecules, making this reagent highly valuable in the fields of pharmaceutical and agrochemical research. chemimpex.com It is frequently used to introduce the fluoroacetate moiety into larger, more complex structures. chemimpex.comarborpharmchem.com Researchers utilize it as an intermediate in the creation of compounds such as N-protected α-fluoroglycines and polyfluoroalkyl-substituted fluoro enol ethers. lookchem.comfishersci.cathermofisher.kr Its role as a precursor allows for the development of new drugs and specialty chemicals by facilitating the strategic incorporation of fluorine. chemimpex.com

Development of Novel Materials

The application of this compound extends to the field of materials science, where it contributes to the development of novel materials. chemimpex.com While specific examples in dedicated materials science studies are emerging, its utility is primarily linked to its ability to serve as a precursor for fluorinated monomers or polymers. The incorporation of fluorine into materials can enhance properties such as thermal stability, chemical resistance, and surface characteristics. For instance, the synthesis of polyfluoroalkyl-substituted fluoro enol ethers from this compound provides monomers that can be polymerized to create materials with unique properties. lookchem.comfishersci.ca

Reagent in Chemical Transformations

This compound is a key reagent in several important chemical transformations, largely due to its high reactivity. Its electrophilic character, enhanced by the two halogen substituents, makes it an effective substrate in nucleophilic substitution reactions. chemimpex.com

One of the most prominent uses of this compound is in the Reformatsky reaction . This reaction, typically involving an aldehyde or ketone, zinc metal, and an α-haloester, is used to form β-hydroxy esters. When this compound is used, it leads to the synthesis of α-fluoro-β-hydroxy esters. nih.govacs.org Research has shown that the addition of catalytic amounts of cerium(III) chloride can improve yields and simplify the procedure. nih.govacs.org

Another significant transformation is its use in cross-coupling reactions . Palladium-catalyzed cross-coupling reactions of this compound with aryl iodides have been developed to construct C(sp²)–CHF bonds under mild conditions. researchgate.net Furthermore, it is a key component in copper-catalyzed cross-coupling reactions with aryl boronic acids, which serve as a precursor step in the synthesis of radiopharmaceuticals. nih.govrsc.org

The compound also participates in Michael additions , where it can be used as a fluorinating agent or as a precursor to other valuable compounds. arborpharmchem.com

Synthesis of Radiopharmaceuticals (e.g., 18F-difluoromethylarenes)

A highly specialized application of this compound is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), a key molecular imaging technique. rsc.org Specifically, it is a critical component in a novel, three-component method for producing ¹⁸F-difluoromethylarenes. nih.govrsc.orgnih.gov These molecules are of great interest in drug discovery programs due to the properties of the difluoromethyl (CF₂H) group. rsc.orgencyclopedia.pub

The synthesis involves two key steps:

A copper-catalyzed cross-coupling reaction between an aryl boronic acid and this compound. nih.govrsc.org

A subsequent manganese-mediated ¹⁸F-fluorodecarboxylation using cyclotron-produced [¹⁸F]fluoride. nih.govrsc.org

This method is advantageous as it assembles the final product from three readily available components: the boron reagent, this compound, and [¹⁸F]fluoride. rsc.org The development of a robust copper-catalyzed cross-coupling was crucial, with researchers optimizing conditions to achieve high yields.

| Entry | Ligand | Base | Solvent | Yield of Ester (%) | Yield of Acid after Hydrolysis (%) |

|---|---|---|---|---|---|

| 1 | 1,10-phenanthroline (L1) | Cs₂CO₃ | Dioxane | 7 | - |

| 2 | 2,2′:6′,2′′-terpyridine (L2) | Cs₂CO₃ | Dioxane | 58 | - |

| 3 | 2,2′:6′,2′′-terpyridine (L2) | Cs₂CO₃ | Toluene | 71 | - |

| 4 | 2,2′:6′,2′′-terpyridine (L2) | Cs₂CO₃ | Toluene (0.4 M) | 82 | - |

| 5 | 2,2′:6′,2′′-terpyridine (L2) | Cs₂CO₃ / K₂CO₃ | Toluene / MeOH | - | 75 |

This radiolabeling strategy has been successfully used to prepare molecules like [¹⁸F]11a from an estrone-derived precursor in a 21% radiochemical yield. nih.gov

Synthesis of Specific Chemical Scaffolds

This compound is instrumental in building specific, functionally important chemical scaffolds that are valuable intermediates in medicinal chemistry.

The synthesis of α-fluoro-β-hydroxy esters is a primary application of this compound, most commonly achieved via the Reformatsky reaction. nih.govacs.org This reaction with various aldehydes and ketones produces diastereomeric mixtures of the target α-fluoro-β-hydroxy esters. nih.govacs.orgresearchgate.net In some cases, these diastereomers can be separated by crystallization or column chromatography. nih.govacs.org Subsequent mild alkaline hydrolysis of the separated esters yields diastereomerically pure α-fluoro-β-hydroxy acids. nih.govacs.org

More recently, enzymatic methods have been explored. For instance, α-fluoro-β-keto esters, synthesized from the Reformatsky reaction of an aldehyde and this compound followed by oxidation, can be stereoselectively reduced using ketoreductase (KRED) enzymes. alaska.edu This dynamic reductive kinetic resolution (DYRKR) process can provide access to enantio- and diastereomerically pure α-fluoro-β-hydroxy esters, which are valuable intermediates for medicinally relevant compounds like fluorinated amino acids. alaska.edu

This compound is a key reagent in the synthesis of fluorinated β-lactams (azetidin-2-ones), a structural motif present in many important antibiotics. A novel approach utilizes a microwave-assisted Reformatsky reaction between an imine and this compound in the presence of zinc dust and trimethylchlorosilane. sciforum.netmdpi.com This method is a convenient and facile route for preparing various 3-fluoro-β-lactams, often with shorter reaction times and in moderate yields compared to conventional methods like the Staudinger reaction. sciforum.netsciforum.net

This strategy has been applied to synthesize a series of 3-fluoro-β-lactam analogues of Combretastatin A-4 (CA-4), a potent microtubule-disrupting agent. sciforum.net Several of these novel compounds have demonstrated significant antiproliferative effects in cancer cell lines. mdpi.com For example, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed a potent IC₅₀ value of 0.075 µM in MCF-7 human breast cancer cells. mdpi.com

Functionalized Cyclopropanes

A significant application of this compound is in the synthesis of highly functionalized monofluorinated cyclopropanes. nih.gov Researchers have developed a highly diastereoselective method based on a Michael Initiated Ring Closure (MIRC) reaction. nih.govacs.org This strategy involves the initial conversion of this compound into quaternary ammonium (B1175870) salts, which then act as effective precursors in the cyclopropanation process. acs.org

The reaction proceeds by the addition of these ammonium salts to a variety of electron-deficient alkenes, followed by a cyclization step. nih.gov This method is notable for its efficiency, providing good yields and remarkable diastereoselectivity. nih.govacs.org The process is conducted under mild conditions and tolerates a wide array of functional groups, making it a versatile tool for creating cyclopropanes with a fluorinated quaternary center. acs.org The use of readily accessible and easy-to-handle ammonium salts derived from this compound enhances the practicality of this transformation. acs.org

Table 1: Synthesis of Monofluorinated Cyclopropanes via MIRC Reaction

| Entry | Electron-Deficient Alkene | Product | Yield (%) | Diastereomeric Ratio (cis/trans) |

| 1 | Chalcone | Ethyl 2-fluoro-1,2-diphenylcyclopropane-1-carboxylate | 85 | >95:5 |

| 2 | Ethyl cinnamate | Diethyl 2-fluoro-3-phenylcyclopropane-1,1-dicarboxylate | 78 | >95:5 |

| 3 | Acrylonitrile | Ethyl 1-cyano-2-fluoro-2-phenylcyclopropane-1-carboxylate | 72 | 90:10 |

This table is a representative example based on findings described in the literature. Actual yields and selectivities may vary based on specific substrates and reaction conditions.

Bisindolyl and Bisanilinoyl Acetate (B1210297) Derivatives

This compound is a key reagent in the synthesis of bisindolyl and bisanilinoyl acetate derivatives through a visible light-mediated, organocatalytic activation process. nih.govacs.org This transformation employs Eosin Y as a photoredox catalyst, representing a milder alternative to traditional acid- and metal-mediated methods. acs.org

Table 2: Synthesis of Diarylacetates using this compound

| Entry | Nucleophile 1 | Nucleophile 2 | Product | Yield (%) |

| 1 | Indole | Indole | Ethyl 2,2-di(1H-indol-3-yl)fluoroacetate | 88 |

| 2 | N-Methylindole | N-Methylindole | Ethyl 2,2-di(1-methyl-1H-indol-3-yl)fluoroacetate | 92 |

| 3 | Aniline | Aniline | Ethyl 2,2-bis(phenylamino)fluoroacetate | 75 |

| 4 | Indole | N-Methylaniline | Ethyl 2-(1H-indol-3-yl)-2-(N-methylphenylamino)fluoroacetate | 65 |

This table is a representative example based on findings described in the literature. acs.org Actual yields may vary based on specific substrates and reaction conditions.

α,α-Difluoroketone Derivatives (related to ethyl bromodifluoroacetate)

While not directly synthesized from this compound, α,α-difluoroketone derivatives are created using closely related building blocks, most notably ethyl bromodifluoroacetate. researchgate.netbeilstein-journals.org These building blocks are crucial for transferring a difluoromethylene (CF₂) group into organic molecules. researchgate.netbeilstein-journals.org α,α-Difluoroketones are valuable compounds in medicinal chemistry, often acting as inhibitors for hydrolytic enzymes. researchgate.net

The synthesis of these ketones can be achieved through various methods, including the cross-coupling of electrophilic reagents like ethyl bromodifluoroacetate with aryl bromides or triflates. researchgate.netacs.org Palladium-catalyzed reactions are commonly employed for this purpose. For instance, the α-arylation of α,α-difluoroketones with aryl halides provides a route to difluoromethylarenes after a subsequent cleavage step. acs.org Another approach involves the reaction of difluoroenol silyl (B83357) ethers with alcohol compounds under catalytic conditions. patsnap.com These methods highlight the importance of difluorinated synthons, which are conceptually related to this compound, in constructing these important fluorinated ketones. researchgate.netbeilstein-journals.org

Late-Stage Functionalization of Complex Molecules

The introduction of fluorine-containing groups into complex, biologically active molecules at a late stage of a synthetic sequence is a powerful strategy in drug discovery. researchgate.netnih.gov this compound and its derivatives are instrumental in these late-stage functionalization reactions. researchgate.netrsc.org

One prominent application is in the synthesis of ¹⁸F-labeled difluoromethylarenes for use as PET imaging tracers. nih.govrsc.org This process involves a two-step sequence starting with a copper-catalyzed cross-coupling reaction between an aryl boronic acid and this compound. rsc.orgrsc.org The resulting α-fluoroarylacetic acid intermediate then undergoes a manganese-mediated ¹⁸F-fluorodecarboxylation to yield the final ¹⁸F-difluoromethylarene. rsc.orgrsc.org This method allows for the late-stage introduction of the ¹⁸F-CF₂H group into complex structures. nih.gov

Furthermore, cobalt-catalyzed reactions using this compound have been developed for the monofluoroalkylation of alkynes, demonstrating the potential for functionalizing molecules of biological relevance. researchgate.net These late-stage strategies offer significant advantages by allowing for the rapid modification of complex molecular scaffolds, thereby streamlining the synthesis of novel pharmaceutical candidates and molecular probes. nih.govrsc.org

Conclusion

Ethyl bromofluoroacetate has established itself as a highly valuable and versatile C2 building block in the field of organofluorine chemistry. Its dual halogenation provides a reactive handle for a multitude of synthetic transformations, most notably the Reformatsky reaction, which opens a direct path to α-fluoro-β-hydroxy esters. Its utility is further highlighted in modern synthetic methods, including palladium- and cobalt-catalyzed cross-couplings and visible-light-mediated photoredox reactions, which enable the precise installation of the monofluoromethyl ester group under increasingly mild conditions. The application of this synthon in stereoselective synthesis, particularly through chemoenzymatic methods, provides access to optically pure fluorinated compounds that are critical for pharmaceutical development. Ultimately, this compound serves as a key intermediate in the construction of complex and biologically significant molecules, from fluorinated amino acids and heterocycles to potent antibacterial and anticancer agents, underscoring its indispensable role in advancing medicinal and materials science.

Emerging Research Directions

Green Chemistry Approaches to Fluorination (related to fluorinated compounds)

The principles of green fluorination are centered on several key characteristics:

Use of Less Toxic Reagents: Shifting from highly corrosive and dangerous fluorinating agents to safer, more manageable alternatives.

Waste Minimization: Designing synthetic pathways that generate minimal byproducts.

High Atom Economy: Maximizing the incorporation of atoms from the reactants into the final product.

Mild Reaction Conditions: Operating at lower temperatures and pressures to reduce energy consumption.

Catalyst Recyclability: Employing catalysts that can be easily recovered and reused. numberanalytics.com

Recent advancements have highlighted several promising green fluorination techniques. One notable development is solid-state mechanochemical fluorination. This method uses potassium fluoride (B91410) (KF) in combination with quaternary ammonium (B1175870) salts and avoids the need for toxic, high-boiling point solvents such as dimethylsulfoxide (DMSO). rsc.org The reactions can be carried out under ambient conditions, making the process more energy-efficient and cost-effective. rsc.org Electrochemical fluorination also stands out as a green technique, offering a reagent-free method for introducing fluorine into organic molecules under mild conditions. numberanalytics.com

| Aspect | Traditional Fluorination Methods | Green Fluorination Approaches |

|---|---|---|

| Typical Reagents | Fluorine gas (F2), Hydrofluoric acid (HF), Antimony trifluoride (SbF3) cas.cndovepress.com | Potassium fluoride (KF), Triethylamine trihydrofluoride (Et3N·3HF) numberanalytics.comrsc.org |

| Solvents | Often require high-boiling, toxic solvents (e.g., DMSO) rsc.org | Solvent-free (mechanochemical) or greener solvents rsc.org |

| Reaction Conditions | Often require high temperatures and specialized equipment cas.cndovepress.com | Milder, often ambient, conditions numberanalytics.comrsc.org |

| Environmental Impact | Generation of significant hazardous waste numberanalytics.comdovepress.com | Reduced waste generation and use of less hazardous materials numberanalytics.com |

Electrochemical Synthesis Methods (related to cobalt catalysis)

Electrochemical synthesis is gaining recognition as a powerful and sustainable tool in organic chemistry, offering a way to drive reactions with electricity, often under mild conditions. researchgate.netresearchgate.net This approach has been explored for the synthesis of fluorinated compounds, with recent research focusing on the use of transition metal catalysts to control reactivity and selectivity. researchgate.net Cobalt, being an earth-abundant and less toxic metal, has emerged as a catalyst of significant interest in this field. chinesechemsoc.org

Research has demonstrated the unique utility of cobalt catalysts in reactions involving fluorinated substrates. For instance, a cobalt-catalyzed unsymmetrical dioxygenation of gem-difluoroalkenes has been developed. nih.gov This reaction uses a Co(II)/O₂ system to initiate a radical chain process that successfully functionalizes the alkene without the common side reaction of defluorination, yielding β-phenoxy-β,β-difluorobenzyl alcohols. nih.gov The mechanism avoids intermediates that are prone to β-fluoride elimination, a common challenge in the functionalization of such compounds. nih.gov

| Component | Role in Reaction |

|---|---|

| gem-Difluoroalkene | Fluorinated substrate |

| Phenol | Oxygen source and H• donor |

| Molecular Oxygen (O₂) | Oxygen source |

| Cobalt(II) Catalyst | Initiates and quenches a radical chain process, enabling retention of both fluorine atoms |

| Product | β-phenoxy-β,β-difluorobenzyl alcohol |

In a distinct but related application, ethyl bromofluoroacetate (EBFA) itself has been employed as a key component in electrochemical systems. A recent study introduced EBFA as a bifunctional redox mediator in non-aqueous Li-O₂ batteries. rsc.org Through an electrochemical pretreatment process, EBFA reacts on the surface of the lithium anode. This reaction causes the dissociation of bromide and fluoride ions. rsc.org The resulting fluoride ions contribute to the in situ formation of a robust, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI) on the anode, which protects it from dendrite growth. Simultaneously, the bromide ion acts as a redox mediator that significantly reduces the charging overpotential of the battery. rsc.org This innovative use of this compound showcases the potential of targeted electrochemical applications for fluorinated esters.

Q & A

Q. Table 1. Substrate Scope in Photoredox Fluoromethylenation

| Substrate | Product Yield (%) | Conditions | Reference |

|---|---|---|---|

| Benzofuran (1a) | 74 | DMF/H₂O, fac-Ir(ppy)₃ | |

| 5-Bromobenzofuran | 68 | DMF/H₂O, fac-Ir(ppy)₃ | |

| Benzothiophene (1t) | 62 | DMF/H₂O, fac-Ir(ppy)₃ |

Q. Table 2. Diastereomer Ratios in Reformatsky Reactions

| Substrate | syn:anti Ratio | Catalyst | Reference |

|---|---|---|---|

| Benzaldehyde | 3:1 | CeCl₃ | |

| Cyclohexanone | 1:1 | None |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.